2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-ethyl-3,4-dihydroquinazolin-4-one
Description
This compound features a 3,4-dihydroquinazolin-4-one core fused with a 1,3-oxazole moiety via a sulfanyl bridge. Key substituents include a 4-ethoxyphenyl group on the oxazole ring and an ethyl group at the 3-position of the quinazolinone. Though direct biological data for this compound are absent in the provided evidence, its structural motifs align with pharmacologically active heterocycles, suggesting possible applications in antimicrobial or kinase-targeted therapies .
Properties
IUPAC Name |
2-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-ethylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-4-26-22(27)18-8-6-7-9-19(18)25-23(26)30-14-20-15(3)29-21(24-20)16-10-12-17(13-11-16)28-5-2/h6-13H,4-5,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGMWZBYAZJJOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SCC3=C(OC(=N3)C4=CC=C(C=C4)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-ethyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. The initial step often includes the formation of the oxazole ring through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of the quinazolinone moiety and the ethyl group through alkylation reactions. The final product is obtained after purification processes such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reactants.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring or the quinazolinone moiety, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
The compound and its derivatives are explored for their potential as therapeutic agents. Their ability to interact with specific biological targets makes them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-ethyl-3,4-dihydroquinazolin-4-one exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Biological Activity
The compound 2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-ethyl-3,4-dihydroquinazolin-4-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including cytotoxicity, antibacterial activity, and other pharmacological effects.
Anticancer Activity
Recent studies have indicated that quinazolinone derivatives exhibit significant anticancer properties. For instance, a study highlighted that certain derivatives showed cytotoxic effects against various cancer cell lines, including PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The IC50 values for these compounds ranged from 10 µM to 12 µM, indicating effective inhibition of cell growth in a dose-dependent manner .
Antibacterial Activity
The antibacterial potential of the compound has been evaluated against several pathogenic strains. In vitro tests demonstrated varying degrees of effectiveness against Escherichia coli , Staphylococcus aureus , and Pseudomonas aeruginosa . These findings suggest that the compound may possess broad-spectrum antibacterial properties, which could be beneficial in developing new antimicrobial agents .
Study 1: Cytotoxicity Evaluation
In a controlled laboratory setting, the cytotoxic effects of the compound were assessed using standard MTT assays. The results revealed that the compound exhibited potent cytotoxicity against the aforementioned cancer cell lines. Notably, it was most effective against the MCF-7 cell line with an IC50 of approximately 10 µM.
Study 2: Antimicrobial Screening
A comprehensive antimicrobial screening was conducted to evaluate the efficacy of the compound against various bacterial strains. The minimum inhibitory concentration (MIC) was determined, showing promising results comparable to conventional antibiotics like ciprofloxacin and ketoconazole. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria .
Data Tables
The mechanism by which this compound exerts its biological effects is believed to involve multiple pathways:
- Inhibition of Protein Synthesis : The structure may interfere with bacterial ribosomal function.
- Induction of Apoptosis in Cancer Cells : The quinazolinone moiety is known to activate apoptotic pathways in malignant cells.
- Antioxidant Activity : Preliminary studies suggest that this compound may also possess antioxidant properties, contributing to its overall therapeutic potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Functional Group Analysis
- Core Heterocycles: The oxazole in the target compound (one oxygen, one nitrogen) differs electronically from triazoles (three nitrogens), impacting binding affinity and metabolic stability. Quinazolinones (target) vs. triazolones (): Quinazolinones offer a planar aromatic system for π-π stacking, whereas triazolones provide hydrogen-bonding sites via additional nitrogens.
- Substituent Effects: 4-Ethoxyphenyl (target) vs. 4-Methoxyphenyl (): Ethoxy increases lipophilicity (logP ~2.1 vs. Sulfanyl Linker: Present in both the target and compounds, this group may facilitate disulfide-bond interactions or redox modulation in biological systems.
Research Findings and Data Gaps
- Structural Data: No crystallographic data for the target compound are provided, though tools like SHELX () and WinGX () are standard for such analyses .
- Activity Data : Direct biological testing is needed to validate inferred antimicrobial/kinase effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
